molecular formula C₃H₅Na₂O₅P B110785 Disodium (ethoxycarbonyl)phosphonate CAS No. 72305-00-1

Disodium (ethoxycarbonyl)phosphonate

Cat. No.: B110785
CAS No.: 72305-00-1
M. Wt: 198.02 g/mol
InChI Key: IFRKJDWGEICRTI-UHFFFAOYSA-L
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Description

This compound is part of the broader class of phosphonates, which are characterized by a stable carbon-to-phosphorus (C-P) bond .

Preparation Methods

Synthetic Routes and Reaction Conditions: Disodium (ethoxycarbonyl)phosphonate can be synthesized through several methods. One common approach involves the reaction of phosphonic acid with ethyl chloroformate in the presence of a base such as sodium hydroxide. The reaction typically proceeds under mild conditions, yielding the desired product after purification .

Industrial Production Methods: Industrial production of this compound often involves large-scale batch reactions. The process includes the careful control of reaction parameters such as temperature, pH, and reactant concentrations to ensure high yield and purity. The final product is usually obtained through crystallization and drying .

Chemical Reactions Analysis

Types of Reactions: Disodium (ethoxycarbonyl)phosphonate undergoes various chemical reactions, including hydrolysis, substitution, and condensation reactions .

Common Reagents and Conditions:

    Hydrolysis: This reaction can occur under both acidic and basic conditions, leading to the formation of phosphonic acid and ethanol.

    Substitution: In the presence of suitable nucleophiles, the ethoxycarbonyl group can be substituted, forming different derivatives.

    Condensation: The compound can participate in condensation reactions with aldehydes or ketones, forming new C-P bonds.

Major Products: The major products formed from these reactions include various phosphonic acid derivatives, which have significant applications in different fields .

Scientific Research Applications

Disodium (ethoxycarbonyl)phosphonate has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of C-P bonds.

    Biology: The compound is studied for its potential as a bioisostere, mimicking the behavior of phosphate groups in biological systems.

    Medicine: It has applications in drug design, particularly in the development of antiviral and anticancer agents.

    Industry: The compound is used in the formulation of corrosion inhibitors and as a chelating agent in various industrial processes.

Mechanism of Action

The mechanism of action of disodium (ethoxycarbonyl)phosphonate involves its ability to mimic phosphate groups. This allows it to interact with enzymes and other proteins that typically bind to phosphate groups, thereby inhibiting their activity. The compound can also form stable complexes with metal ions, which is the basis for its use as a chelating agent .

Comparison with Similar Compounds

  • Disodium (hydroxyethyl)phosphonate
  • Disodium (methyl)phosphonate
  • Disodium (aminomethyl)phosphonate

Comparison: Disodium (ethoxycarbonyl)phosphonate is unique due to its ethoxycarbonyl group, which provides distinct reactivity and stability compared to other phosphonates. This makes it particularly useful in applications requiring specific chemical properties, such as in the synthesis of bioactive molecules and industrial formulations .

Properties

IUPAC Name

disodium;ethyl phosphonatoformate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H7O5P.2Na/c1-2-8-3(4)9(5,6)7;;/h2H2,1H3,(H2,5,6,7);;/q;2*+1/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFRKJDWGEICRTI-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)P(=O)([O-])[O-].[Na+].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H5Na2O5P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70993096
Record name Disodium (ethoxycarbonyl)phosphonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70993096
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

72305-00-1
Record name Disodium (ethoxycarbonyl)phosphonate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072305001
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Disodium (ethoxycarbonyl)phosphonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70993096
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name DISODIUM (ETHOXYCARBONYL)PHOSPHONATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0YFB1C22IN
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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